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Compound of Interest

Compound Name: alpha-Damascone

Cat. No.: B1235874

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory profiles of two closely related
isomers, a-Damascone and 3-Damascone. These compounds, belonging to the family of rose
ketones, are renowned for their potent and complex aroma profiles, making them key
ingredients in the flavor and fragrance industry. This document summarizes their distinct
sensory characteristics, supported by quantitative data and detailed experimental
methodologies for sensory evaluation.

Comparative Sensory Profiles

a-Damascone and -Damascone, while structurally similar, exhibit discernible differences in
their odor and flavor profiles. a-Damascone is often characterized by a more pronounced fruity
and apple-like scent, whereas 3-Damascone tends to present a deeper, richer profile with
notes of blackcurrant, plum, and tobacco.[1][2] Both are described as having floral and rosy
characteristics.[1][3]

In terms of flavor, a-Damascone is described as having sweet, fruity, and woody notes with a
green seedy background.[4] B-Damascone's flavor profile includes fruity, green, jammy, and
tropical notes, with hints of tobacco and honey.[5]

Data Presentation: Quantitative Sensory Data
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The following table summarizes the key quantitative sensory attributes of a-Damascone and [3-

Damascone.
Sensory Attribute oa-Damascone B-Damascone
) o 0.002 ppb (for B-
Odor Threshold in Water 1.5-100 ppb (parts per billion)

Damascenone)

) ) Prominent fruity notes (ripe

Intense rose-like floral, fruity

plum, blackcurrant, sweet
] (apple, pear), honeyed, green, )
Odor Profile ] berries), floral undertones, and

and tobacco-like undertones. )

) nuances of honey or mild
tobacco.[5]

) ) Fruity, green, jammy, berry,
) Sweet, fruity, floral, woody with ) ]
Flavor Profile tropical, with notes of tobacco
a green berry nuance.[4]
and honey.[5]

FEMA Number 3420 3243

Experimental Protocols

The sensory data for a-Damascone and (3-Damascone are typically determined through a
combination of instrumental analysis, such as Gas Chromatography-Olfactometry (GC-0O), and
sensory evaluation by trained human panels. A common methodology for characterizing the
sensory attributes of these compounds is Quantitative Descriptive Analysis (QDA).

Quantitative Descriptive Analysis (QDA) Protocol

Objective: To identify and quantify the distinct aroma and flavor attributes of a-Damascone and
3-Damascone.

1. Panelist Selection and Training:

o Selection: A panel of 8-12 individuals is selected based on their sensory acuity, ability to
describe aromas and flavors, and availability.

» Training: Panelists undergo intensive training to develop a consensus vocabulary to describe
the sensory attributes of the damascones. This involves exposure to a range of reference
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standards representing fruity, floral, sweet, and other relevant aroma and flavor notes.
2. Sample Preparation:

 Dilution: Samples of a-Damascone and [3-Damascone are prepared by diluting them in a
neutral solvent, such as mineral oil for olfaction or a 10% ethanol/water solution for flavor
evaluation, to a concentration that is clearly perceptible but not overpowering.

e Blinding and Randomization: All samples are coded with three-digit random numbers to
prevent bias. The order of presentation is randomized for each panelist.

3. Evaluation Procedure:

e Environment: The evaluation is conducted in a sensory analysis laboratory equipped with
individual booths, controlled lighting, and ventilation to minimize distractions.

» Olfactory Evaluation: For odor assessment, samples are presented on fragrance strips or in
sniff bottles. Panelists are instructed to sniff each sample and rate the intensity of each
identified attribute.

o Gustatory Evaluation: For flavor assessment, panelists take a small sip of the diluted
sample, hold it in their mouth for a few seconds, and then expectorate. They then rate the
intensity of the perceived flavor attributes.

o Palate Cleansing: Panelists cleanse their palate between samples with unsalted crackers
and water.

4. Data Analysis:

e The intensity ratings from all panelists are collected and analyzed using statistical methods,
such as Analysis of Variance (ANOVA), to determine if there are significant differences in the
mean intensity ratings for each attribute between a-Damascone and (3-Damascone.

Mandatory Visualization
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Sensory Evaluation Workflow for Damascones
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Caption: Workflow for Quantitative Descriptive Analysis of Damascones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
e 2. datasheets.scbt.com [datasheets.scbt.com]

o 3. Flavor Profile [sensorysociety.org]

e 4. (E)-beta-damascone, 23726-91-2 [thegoodscentscompany.com]

» 5. contractlaboratory.com [contractlaboratory.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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